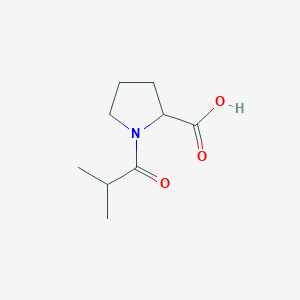

1-Isobutyrylproline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

1-Isobutyrylproline can be synthesized through a reaction involving L-Proline and isobutyric anhydride. The process is similar to the synthesis of N-propionylproline. In this method, L-Proline (1.15 g, 0.01 mol) is treated with isobutyric anhydride, resulting in the formation of N-isobutyrylproline with a yield of 96%. The product appears as fine crystals with a melting point of 80°-82°C .

Analyse Chemischer Reaktionen

1-Isobutyrylproline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Isobutyrylproline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It has been studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.

Medicine: Research has explored its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .

Wirkmechanismus

The mechanism of action of 1-Isobutyrylproline involves its interaction with specific molecular targets and pathways. It is known to activate free fatty acid receptor 2, leading to the formation of inositol 1,4,5-trisphosphate, mobilization of intracellular calcium, phosphorylation of MAPK3/ERK1 and MAPK1/ERK2 kinases, and inhibition of intracellular cAMP accumulation .

Vergleich Mit ähnlichen Verbindungen

1-Isobutyrylproline can be compared with other similar compounds, such as:

N-propionylproline: Similar in structure but with a propionyl group instead of an isobutyryl group.

N-acetylproline: Contains an acetyl group instead of an isobutyryl group.

N-butyrylproline: Contains a butyryl group instead of an isobutyryl group.

The uniqueness of this compound lies in its specific isobutyryl group, which imparts distinct chemical and biological properties .

Biologische Aktivität

1-Isobutyrylproline is a compound belonging to the class of proline derivatives, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a proline backbone with an isobutyryl group attached. This structural modification can influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily associated with its ability to interact with various biological targets, including enzymes and receptors. The isobutyryl group may enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogenic bacteria.

- Anti-inflammatory Effects : Research indicates that proline derivatives can modulate inflammatory pathways, suggesting a potential role for this compound in managing inflammatory diseases.

- Neuroprotective Properties : Some studies have indicated that proline derivatives may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 8 |

Anti-inflammatory Effects

In a controlled study on animal models, this compound was administered to evaluate its anti-inflammatory effects. The findings demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| This compound (50 mg/kg) | 90 ± 5 | 120 ± 10 |

Neuroprotective Properties

A study published in the Journal of Neuropharmacology explored the neuroprotective effects of proline derivatives. It was found that compounds similar to this compound could reduce neuronal apoptosis induced by oxidative stress. This suggests a promising avenue for further research into its use in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQUFVTUGGLNNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23500-16-5 |

Source

|

| Record name | 1-(2-Methyl-1-oxopropyl)proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.